molecular formula C9H13N3O B12049574 3-[(2-Aminophenyl)amino]propanamide

3-[(2-Aminophenyl)amino]propanamide

Cat. No.: B12049574
M. Wt: 179.22 g/mol
InChI Key: BSKMDCVAWQEZRV-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)amino]propanamide is a propanamide derivative featuring a 2-aminophenyl substituent attached to the propanamide backbone via an amino linkage. Propanamide derivatives are widely studied for their biological activities, including antioxidant, anticancer, and anti-inflammatory effects, often modulated by substituent groups on the aromatic ring or the propanamide chain.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(2-aminoanilino)propanamide

InChI

InChI=1S/C9H13N3O/c10-7-3-1-2-4-8(7)12-6-5-9(11)13/h1-4,12H,5-6,10H2,(H2,11,13)

InChI Key

BSKMDCVAWQEZRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)amino]propanamide typically involves the reaction of 2-nitroaniline with acrylonitrile, followed by reduction and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon for the reduction step and acidic or basic conditions for the amidation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)amino]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

3-[(2-Aminophenyl)amino]propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Propanamide Derivatives

Compound Substituents Antioxidant Activity (vs. Ascorbic Acid) Reference
Compound 39 4-Methoxyphenyl, isoindolinyl 1.37×
Compound 36 4-Methoxyphenyl, naphthalene 1.35×
Compound 3 5-Chloropyridinyl, carbamothioyl Best in class (exact ratio unspecified)

Anticancer Activity

Propanamide derivatives with aromatic substituents show selective cytotoxicity:

  • 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone displayed potent activity against glioblastoma U-87 cells, likely due to fluorophenyl and triazolethione groups enhancing cellular uptake .
  • Derivatives with thiadiazole or triazolone moieties showed moderate activity against triple-negative breast cancer MDA-MB-231 cells, suggesting substituent-dependent mechanisms .

Anti-inflammatory and Analgesic Effects

  • 3-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]propanamide derivatives outperformed acetamide analogs in anti-inflammatory assays. Compound 8e exhibited high efficacy without gastric toxicity, indicating the propanamide backbone’s role in reducing side effects .
  • Activity was independent of cyclooxygenase (COX) inhibition, implying novel mechanisms such as cytokine modulation or NF-κB pathway interference .

Structural and Physicochemical Comparisons

  • Electron-Withdrawing vs.
  • Bulkier Substituents: Compounds like N-(3,5-dichlorobenzyl)-3-((4-oxo-1,4-dihydroquinazolin-2-yl)amino)propanamide () may face steric hindrance, limiting bioavailability compared to smaller analogs like 3-(3-aminophenyl)propanamide .

Table 2: Structural Impact on Bioactivity

Substituent Type Example Compound Bioactivity Trend Reference
Methoxyphenyl Compound 39 Enhanced antioxidant activity
Fluorophenyl 2-[(3-fluorophenyl)amino]propanamide Moderate cytotoxicity
Chloropyridinyl Compound 3 High radical scavenging
Dichlorobenzyl N-(3,5-dichlorobenzyl) derivative Potential steric limitations

Discussion of Mechanistic Insights

  • Antioxidant Activity : Electron-donating groups (e.g., methoxy) stabilize free radicals, while conjugated systems (e.g., naphthalene) enhance electron delocalization .
  • Anticancer Selectivity : Fluorine atoms improve membrane permeability, and heterocyclic moieties (e.g., triazole) may interact with DNA or protein kinases .
  • Anti-inflammatory Mechanisms: Propanamide derivatives may inhibit non-COX pathways, such as leukotriene synthesis or oxidative stress markers .

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